Home > Products > Screening Compounds P32923 > (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide - 1197953-49-3

(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide

Catalog Number: EVT-1468466
CAS Number: 1197953-49-3
Molecular Formula: C12H12Cl2N3OP
Molecular Weight: 316.122
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is a phosphine oxide derivative that has garnered attention for its potential applications in medicinal chemistry, particularly as a component in the development of inhibitors for various biological targets. This compound features a dichloropyrimidine moiety, which is known for its pharmacological significance, and a dimethylphosphine oxide group, contributing to its chemical reactivity and biological activity.

Source

The compound is synthesized through various methods that involve coupling reactions, particularly those involving phosphine oxides. Its synthesis and applications have been documented in several studies, including those focusing on its role as a precursor in the development of kinase inhibitors and other therapeutic agents .

Classification

This compound can be classified under the following categories:

  • Chemical Class: Phosphine oxides
  • Functional Groups: Amines, pyrimidines
  • Pharmaceutical Class: Potential drug candidates for kinase inhibition
Synthesis Analysis

Methods

The synthesis of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide typically involves the following steps:

  1. Starting Materials: The synthesis begins with the appropriate aniline derivatives and dichloropyrimidine.
  2. Coupling Reaction: A common method used is the Buchwald-Hartwig coupling reaction, where an aryl amine reacts with a halogenated pyrimidine in the presence of a palladium catalyst to form the desired product .
  3. Phosphination: The introduction of the dimethylphosphine oxide group can be achieved through reactions involving phosphonates or phosphines under controlled conditions.

Technical Details

The reaction conditions often require careful monitoring of temperature and solvent choice to optimize yield and minimize side products. For instance, using dimethyl sulfoxide as a solvent has been shown to promote cleaner reactions .

Molecular Structure Analysis

Structure

The molecular structure of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide can be described as follows:

  • Core Structure: The compound features a central phenyl ring substituted with an amino group connected to a 2,5-dichloropyrimidine.
  • Phosphine Oxide Group: A dimethylphosphine oxide group is attached to the phenyl ring.

Data

The molecular formula is C12H13Cl2N2OC_{12}H_{13}Cl_2N_2O with a molecular weight of approximately 284.15 g/mol. The structure can be visualized using molecular modeling software or through crystallography data when available.

Chemical Reactions Analysis

Reactions

(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide participates in various chemical reactions:

  1. Nucleophilic Substitution: The phosphorus atom can act as a Lewis acid in nucleophilic substitution reactions.
  2. Coupling Reactions: It can serve as an intermediate in cross-coupling reactions to form more complex structures.
  3. Degradation Pathways: Under certain conditions, this compound may undergo hydrolysis or oxidation.

Technical Details

The reaction conditions and reagents used play a critical role in determining the efficiency and selectivity of these transformations. Monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography are commonly employed to analyze reaction progress .

Mechanism of Action

Process

The mechanism of action for (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide primarily relates to its role as an inhibitor in kinase pathways:

  1. Binding Affinity: The compound binds to specific kinase domains through hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanism: By occupying the active site of kinases, it prevents substrate phosphorylation, thereby disrupting signaling pathways involved in cell proliferation and survival.

Data

Studies have shown that modifications to the structure can significantly affect binding affinity and biological activity, making it crucial to optimize these parameters during drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the phosphorus atom.

Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) may be obtained from experimental studies or literature references .

Applications

Scientific Uses

(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide has several important applications in scientific research:

  1. Drug Development: Used as a building block for developing inhibitors targeting various kinases involved in cancer and other diseases.
  2. Biochemical Research: Employed in studies investigating cellular signaling pathways and mechanisms of resistance to therapeutic agents.
  3. Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex phosphine derivatives.
Introduction

Chemical Identity and Nomenclature of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine Oxide

The chemical identity of (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide (CAS RN: 1197953-49-3) is unambiguously defined by its molecular formula C₁₂H₁₂Cl₂N₃OP and molecular weight of 316.12 g/mol [2] [5] [8]. The structure features a pyrimidine ring with chlorine substitutions at the 2 and 5 positions, connected via an amino (-NH-) linker to an ortho-substituted phenyl ring bearing a dimethylphosphine oxide group. This specific substitution pattern creates a twisted molecular conformation that significantly influences its physicochemical behavior and intermolecular interactions.

Nomenclature for this compound follows systematic IUPAC conventions alongside numerous synonyms employed in chemical literature and commercial catalogs. The primary name designates the parent pyrimidine ring with chloro substituents, followed by the amino linkage to the phenyl group, which bears the phosphoryl group as a suffix modifier. The phosphine oxide moiety is correctly identified as "dimethylphosphine oxide" rather than phosphonate or phosphate, preserving chemical accuracy. The diverse synonymy reflects its importance across different research and manufacturing contexts:

Table 1: Systematic and Common Nomenclature of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine Oxide

Nomenclature TypeName
Systematic IUPAC Name(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
Common Synonyms2,5-Dichloro-N-[2-(dimethylphosphinyl)phenyl]-4-pyrimidinamine4-(ortho-dimethylphosphinylanilino)-5-chloro-2-chloropyrimidine2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amineAP26113 intermediate 1Brigatinib intermediate [2] [8]

The compound exhibits specific physicochemical properties crucial for its handling and application in synthesis. It exists as a white to off-white crystalline solid with a melting point range of 144-148°C [8]. Predicted density values approximate 1.41±0.1 g/cm³, while its boiling point is estimated at 527.5±50.0°C [2]. The molecule displays moderate polarity owing to the phosphoryl group's strong dipole moment (P=O), influencing its solubility profile—it demonstrates limited water solubility but dissolves in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Its pKa prediction of 0.30±0.10 suggests weakly acidic character, likely attributable to the pyrimidinamine proton [2]. Stability considerations require storage under inert gas (nitrogen or argon) at 2-8°C due to sensitivity to air and heat [2] [5] [8].

Table 2: Physicochemical Properties of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine Oxide

PropertyValue/SpecificationExperimental Context
Molecular Weight316.12 g/molCalculated
AppearanceWhite to almost white powder/crystalVisual observation
Melting Point144.0–148.0°CExperimental measurement [8]
Density1.41±0.1 g/cm³Predicted [2]
Boiling Point527.5±50.0°CPredicted [2]
Storage ConditionsUnder inert gas at 2–8°CStandard recommendation [2] [5] [8]
pKa0.30±0.10Predicted [2]

Spectroscopic identifiers include the InChI Key (XIKUAKVCJMVXCI-UHFFFAOYSA-N) and SMILES notation (CN(C)C1=C(NC2=NC(=NC=C2Cl)Cl)C=CC=C1), which provide unambiguous machine-readable representations essential for database searches and cheminformatics analyses [2] [4]. The compound is assigned MDL Number MFCD29477700 and is commercially available with purity specifications typically exceeding 96-97% (HPLC) for research applications [5] [8].

Historical Development and Discovery in Organophosphorus Chemistry

The historical trajectory of (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is intrinsically tied to medicinal chemistry innovations targeting protein kinases. While organophosphorus chemistry has roots extending back centuries, the strategic incorporation of phosphine oxide groups into bioactive molecules gained momentum in the early 2000s as pharmaceutical researchers explored non-classical bioisosteres and polarity-enhancing functional groups. The dimethylphosphine oxide moiety represented a significant advancement due to its ability to form strong hydrogen bonds through the phosphoryl oxygen while providing steric bulk and metabolic stability—attributes particularly valuable in kinase inhibitor design where precise positioning within the ATP-binding pocket is critical.

This specific compound emerged as a key intermediate during the discovery and development process of brigatinib (AP26113), a next-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor [2] [9]. Patent analysis reveals its pivotal position in the synthetic route to brigatinib, first disclosed around 2012-2013 and subsequently protected in crystalline form patents (e.g., EP3209647B1) [9]. The synthetic approach typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2,5,6-trichloropyrimidine and 2-(dimethylphosphino)aniline under basic conditions, as exemplified in the following optimized procedure:

A mixture of 2,5,6-trichloropyrimidine (0.72 g, 3.9 mmol), 2-(dimethylphosphino)aniline (0.5 g, 3 mmol), and anhydrous potassium carbonate (0.62 g, 4.5 mmol) in DMF (3 mL) was heated at 60°C for 4 hours. After aqueous workup and extraction with ethyl acetate, the combined organic layers were washed with water, dried over sodium sulfate, and concentrated. Purification by silica gel chromatography yielded the product as a pale yellow solid (0.8 g) [2].

This methodology highlights the strategic exploitation of the ortho-effect in aromatic nucleophilic substitution, where the dimethylphosphine oxide group ortho to the aniline nitrogen electronically activates the amine toward nucleophilic attack on the electron-deficient pyrimidine ring. The synthetic route represents a significant optimization over earlier approaches to similar structures, providing the compound in yields suitable for industrial-scale production. The compound's stability under these reaction conditions underscores the robustness of the phosphine oxide functionality compared to more labile phosphorus-containing groups.

The adoption of this phosphine oxide-containing intermediate marked a departure from earlier kinase inhibitor scaffolds that predominantly featured halogenated heterocycles without phosphorus. Its emergence coincided with broader recognition within medicinal chemistry that phosphine oxides could serve as versatile hydrogen bond acceptors while modulating lipophilicity and aqueous solubility—pharmacokinetic parameters critical for oral drug bioavailability. The historical development of this compound thus exemplifies the strategic integration of organophosphorus chemistry principles into targeted therapeutic design, enabling solutions to complex molecular recognition challenges in oncology drug discovery.

Significance in Medicinal Chemistry and Targeted Drug Design

(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide occupies a position of exceptional significance in medicinal chemistry as a critical pharmacophoric element in the design of kinase inhibitors, most notably brigatinib—an FDA-approved therapy for ALK-positive metastatic non-small cell lung cancer (NSCLC) [9]. Its molecular architecture directly addresses key challenges in targeted cancer therapy: achieving high target affinity while overcoming mutation-driven resistance. The compound's structural features contribute to these objectives through several distinct mechanisms:

The dimethylphosphine oxide group serves as a hydrogen bond acceptor with a geometry complementary to specific residues in the kinase ATP-binding pocket. Unlike conventional hydrogen bond acceptors (e.g., carbonyls, ethers), the P=O moiety offers a spatially extended, highly polarized oxygen atom capable of forming strong, directional interactions with conserved water networks and amino acid residues that are less susceptible to mutation-induced conformational changes. This characteristic proves crucial in maintaining binding affinity against mutated kinases. When incorporated into brigatinib's final structure, this group contributes to the molecule's ability to overcome resistance mutations such as L1196M and G1202R in ALK, which confer resistance to earlier-generation inhibitors like crizotinib and alectinib [7] [9].

The dichloropyrimidine moiety provides essential hydrophobic contacts within the kinase hinge region while the chlorine atoms strategically block metabolic hotspots, enhancing metabolic stability. Positioned at the 2- and 5-positions of the pyrimidine ring, these halogens create a steric and electronic profile that optimizes both target binding and chemical reactivity for further derivatization. The electron-withdrawing effect of the chlorine atoms significantly enhances the reactivity of the 4-position toward nucleophilic substitution, making this intermediate exceptionally versatile for constructing complex molecular architectures through sequential displacement reactions.

Table 3: Role of Structural Components in Kinase Inhibitor Design

Structural ElementMedicinal Chemistry FunctionContribution to Drug Efficacy
Dimethylphosphine oxideHydrogen bond acceptor with kinase backbone residues; modulates solubilityOvercomes resistance mutations; enhances selectivity
2,5-DichloropyrimidineHinge-binding motif; electron-deficient scaffold for SNArEnables sequential derivatization; provides hydrophobic contacts
Amino linkerMaintains planarity between rings; participates in hydrogen bondingOptimizes binding orientation; conserves binding energy
Ortho-substituted phenylInduces torsional angle to access deep pocketsTargets unique hydrophobic regions in resistant kinase mutants

This compound's strategic value extends beyond its role as a simple synthetic building block. Structure-activity relationship (SAR) studies demonstrate that minor modifications to this core structure dramatically impact the potency, selectivity, and resistance profiles of the resulting kinase inhibitors [7] [9]. For instance, the ortho positioning of the dimethylphosphine oxide group relative to the aniline nitrogen creates a specific torsional angle that optimally positions both the phosphine oxide oxygen and the pyrimidine nitrogen atoms for interactions with key residues in ALK and ROS1 kinases. Computational modeling reveals this conformation allows simultaneous engagement with the kinase hinge region (via pyrimidine N1 and C2-Cl) and a hydrophobic back pocket (via the phenyl ring), while the phosphoryl oxygen forms a water-mediated hydrogen bond network with residue D1203 in ALK—a critical interaction for maintaining activity against the gatekeeper mutation L1196M.

Emerging applications leverage this compound as a starting material for proteolysis-targeting chimeras (PROTACs) targeting oncogenic kinases [7]. In pioneering work, researchers have utilized analogues of this compound as warheads in bifunctional degraders designed to recruit E3 ubiquitin ligases to ROS1 fusion proteins. These degraders demonstrate superior activity against resistant mutations compared to traditional inhibitors, as evidenced by their ability to effectively reduce cellular levels of the G2032R-mutated ROS1 kinase—a solvent-front mutation that confers resistance to nearly all approved ROS1 inhibitors [7]. The dimethylphosphine oxide component enhances these degraders' physicochemical properties, facilitating cell permeability and ternary complex formation essential for targeted protein degradation.

The compound thus represents a critical evolution in kinase inhibitor design, where phosphorus-containing functional groups transitioned from mere solubility modifiers to essential pharmacophoric elements addressing the persistent challenge of therapeutic resistance in cancer treatment. Its continued application in developing novel therapeutic modalities underscores its fundamental importance in advancing targeted cancer therapies beyond conventional occupancy-driven inhibition toward more comprehensive protein degradation strategies.

Properties

CAS Number

1197953-49-3

Product Name

(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide

IUPAC Name

2,5-dichloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine

Molecular Formula

C12H12Cl2N3OP

Molecular Weight

316.122

InChI

InChI=1S/C12H12Cl2N3OP/c1-19(2,18)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17)

InChI Key

XIKUAKVCJMVXCI-UHFFFAOYSA-N

SMILES

CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.